molecular formula C7H4BrFNNaO2 B13450472 Sodium2-(5-bromopyridin-3-yl)-2-fluoroacetate

Sodium2-(5-bromopyridin-3-yl)-2-fluoroacetate

Cat. No.: B13450472
M. Wt: 256.00 g/mol
InChI Key: PILGCWQVYUUYGV-UHFFFAOYSA-M
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Description

Sodium2-(5-bromopyridin-3-yl)-2-fluoroacetate is an organic compound that features a bromopyridine moiety and a fluoroacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium2-(5-bromopyridin-3-yl)-2-fluoroacetate typically involves the reaction of 5-bromopyridine with fluoroacetic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the bromopyridine and the fluoroacetate . This reaction is known for its mild conditions and high efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium2-(5-bromopyridin-3-yl)-2-fluoroacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions typically occur under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atom.

    Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Sodium2-(5-bromopyridin-3-yl)-2-fluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroacetate group can inhibit certain metabolic pathways by interfering with enzyme activities, while the bromopyridine moiety can bind to specific receptors or proteins, modulating their function .

Properties

Molecular Formula

C7H4BrFNNaO2

Molecular Weight

256.00 g/mol

IUPAC Name

sodium;2-(5-bromopyridin-3-yl)-2-fluoroacetate

InChI

InChI=1S/C7H5BrFNO2.Na/c8-5-1-4(2-10-3-5)6(9)7(11)12;/h1-3,6H,(H,11,12);/q;+1/p-1

InChI Key

PILGCWQVYUUYGV-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=NC=C1Br)C(C(=O)[O-])F.[Na+]

Origin of Product

United States

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